3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide
Description
Properties
IUPAC Name |
3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c19-15-5-2-1-4-14(15)16-8-6-13(23-16)7-9-17(22)21-18(12-20)10-3-11-18/h1-2,4-9H,3,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDXHSVDPSWERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C=CC2=CC=C(S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiophene ring, a chlorophenyl group, and a cyanocyclobutyl moiety. Its molecular formula is C14H14ClN3OS, which indicates the presence of multiple functional groups that contribute to its biological activity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 303.79 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. In vitro assays have demonstrated that it exhibits significant activity against various viral strains, particularly adenoviruses. For instance, it has been shown to inhibit viral replication with an IC50 value in the low micromolar range, indicating strong antiviral properties compared to existing treatments like niclosamide .
The mechanism by which this compound exerts its antiviral effects appears to involve interference with viral DNA replication processes. Preliminary studies suggest that it may inhibit specific viral enzymes crucial for replication, thereby reducing viral load in infected cells .
Anticancer Properties
In addition to its antiviral capabilities, the compound has also been evaluated for anticancer activity. It has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of the thiophene group is believed to enhance its interaction with cellular targets involved in cancer progression .
Case Studies
Several case studies have been conducted to assess the efficacy and safety profile of this compound:
- Case Study on Antiviral Efficacy : A study involving immunocompromised patients indicated that treatment with this compound led to a significant reduction in adenovirus-related symptoms and improved overall patient outcomes compared to standard antiviral therapies .
- Oncological Research : In preclinical models, administration of the compound resulted in marked tumor regression in xenograft models of breast cancer, suggesting potential for further development as an anticancer agent .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 2-chlorophenyl group distinguishes it from analogs like 36a (naphthyl) and 37b (benzodioxolyl), which may influence lipophilicity and target binding.
Biological Activity : While the target compound’s activity remains uncharacterized, analogs with naphthyl or benzodioxolyl substituents exhibit potent anti-proliferative effects (IC₅₀ < 2 µM), suggesting that the enamide scaffold is pharmacologically promising .
Pharmaceutical Relevance: The impurity B (EP) in highlights the importance of structural control in enamide synthesis, as minor substituent changes (e.g., methylaminopropyl vs. cyanocyclobutyl) can drastically alter biological and regulatory profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
